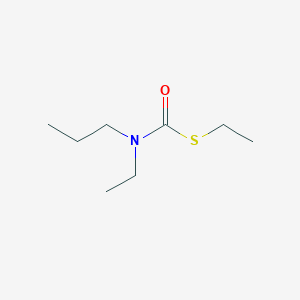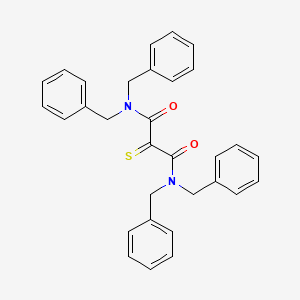![molecular formula C32H37NO2 B14386867 2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate CAS No. 88133-99-7](/img/structure/B14386867.png)
2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C32H37NO2. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-hexyl[1,1’-biphenyl]-4-carboxylic acid with 2-cyano-4-hexylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for liquid crystal materials.
Biology: Investigated for its potential use in biological assays and as a probe for studying molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including liquid crystals for display technologies.
Mécanisme D'action
The mechanism of action of 2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-4’-hexylbiphenyl: Similar in structure but lacks the ester functional group.
4-Cyano-4’-n-pentylbiphenyl: Differing by the length of the alkyl chain.
4-Cyano-4’-octylbiphenyl: Another variant with a longer alkyl chain.
Uniqueness
2-Cyano-4-hexylphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a cyano group, ester functionality, and biphenyl structure. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Propriétés
Numéro CAS |
88133-99-7 |
|---|---|
Formule moléculaire |
C32H37NO2 |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
(2-cyano-4-hexylphenyl) 4-(4-hexylphenyl)benzoate |
InChI |
InChI=1S/C32H37NO2/c1-3-5-7-9-11-25-13-16-27(17-14-25)28-18-20-29(21-19-28)32(34)35-31-22-15-26(23-30(31)24-33)12-10-8-6-4-2/h13-23H,3-12H2,1-2H3 |
Clé InChI |
SJFHMDLXGHZCJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
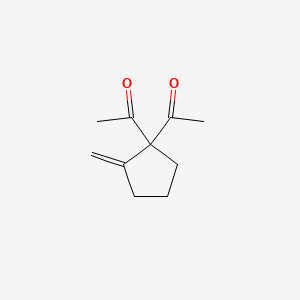
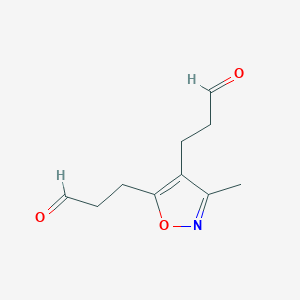
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
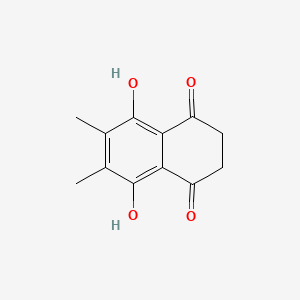
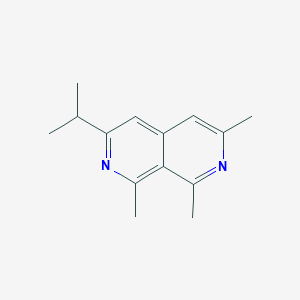
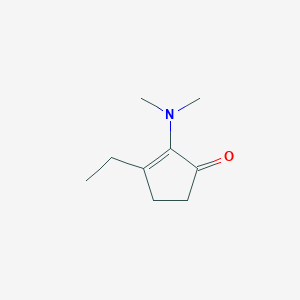
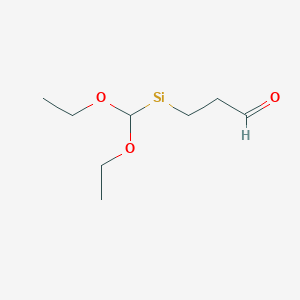
![2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide](/img/structure/B14386840.png)
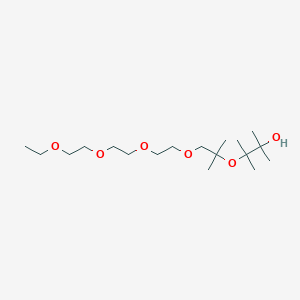
![4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14386850.png)
![Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-](/img/structure/B14386853.png)
